molecular formula C11H11F3O3 B13001363 Ethyl 2-methoxy-6-(trifluoromethyl)benzoate

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate

Cat. No.: B13001363
M. Wt: 248.20 g/mol
InChI Key: XHVIRLYUSBFOCW-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-methoxy-6-(trifluoromethyl)benzoic acid.

    Reduction: 2-methoxy-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-6-(trifluoromethyl)benzoate
  • Ethyl 2-methoxy-4-(trifluoromethyl)benzoate
  • Ethyl 2-methoxy-6-(difluoromethyl)benzoate

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-methoxy-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₃F₃O₂
  • Molecular Weight : Approximately 233.19 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological interactions and pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially affecting enzyme activity and receptor interactions. The presence of the trifluoromethyl group may enhance binding affinity to biological targets, making it a candidate for drug development aimed at specific pathways.

Key Findings on Biological Activity

  • Enzyme Interaction : Studies suggest that the compound may modulate enzyme activities, particularly those involved in metabolic pathways. The trifluoromethyl substituent appears to increase interaction with lipid membranes, influencing pharmacokinetics and bioavailability.
  • Antimicrobial Activity : In related studies, compounds with similar structures have shown promising antimicrobial properties. The trifluoromethyl group often correlates with enhanced antibacterial efficacy against various strains, including E. coli and Pseudomonas aeruginosa .
  • Cytotoxicity : Preliminary assessments indicate low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds to this compound:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-amino-4-(trifluoromethyl)benzoateAmino group at position 2Increased reactivity due to amino functionality
Ethyl 2-amino-6-(difluoromethyl)benzoateDifluoromethyl instead of trifluoromethylLower lipophilicity compared to the trifluoromethyl variant
Ethyl 2-amino-6-(methyl)benzoateMethyl group instead of trifluoromethylReduced metabolic stability compared to trifluoromethyl

This compound stands out due to its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl substituent, making it particularly interesting for medicinal applications .

Study on Antimicrobial Properties

In a study examining the antimicrobial activity of various derivatives, this compound was noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial in enhancing the spectrum of activity .

Investigation into Cytotoxic Effects

A recent investigation into the cytotoxic effects of related compounds revealed that this compound exhibited moderate cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The results indicated that while some derivatives had potent activity, this compound maintained a relatively safe profile .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 2-methoxy-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)9-7(11(12,13)14)5-4-6-8(9)16-2/h4-6H,3H2,1-2H3

InChI Key

XHVIRLYUSBFOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C(F)(F)F

Origin of Product

United States

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